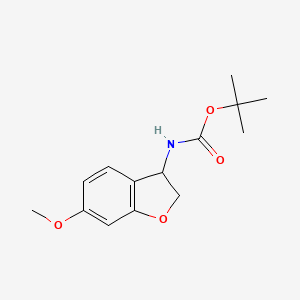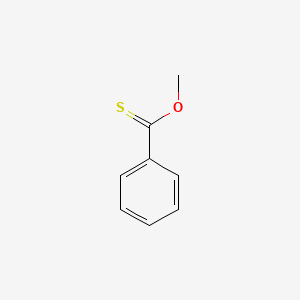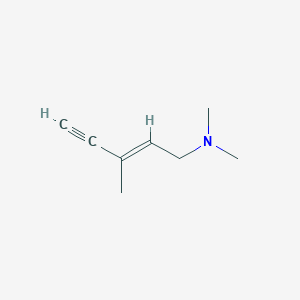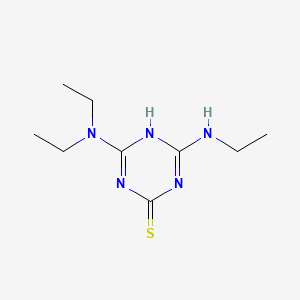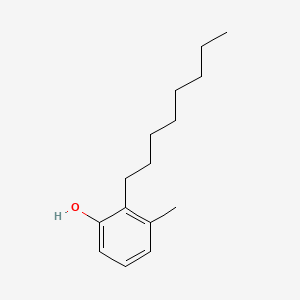![molecular formula C13H8N2S B13821350 4H-Benzo[G]thiazolo[5,4-E]indole CAS No. 39999-65-0](/img/structure/B13821350.png)
4H-Benzo[G]thiazolo[5,4-E]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Benzo[G]thiazolo[5,4-E]indole: is a heterocyclic compound that combines the structural features of both indole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic electronics, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Benzo[G]thiazolo[5,4-E]indole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a key step in the synthesis involves Cu-catalyzed C–N coupling reactions . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4H-Benzo[G]thiazolo[5,4-E]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while substitution reactions can introduce various functional groups onto the indole or thiazole rings.
Aplicaciones Científicas De Investigación
4H-Benzo[G]thiazolo[5,4-E]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Mecanismo De Acción
The mechanism of action of 4H-Benzo[G]thiazolo[5,4-E]indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. For instance, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-b]indole: Shares structural similarities but differs in the position of the thiazole ring.
Indole derivatives: Compounds like indole-3-acetic acid and tryptophan have similar indole structures but lack the thiazole ring.
Thiazole derivatives: Compounds such as thiazole and thiazolothiazole have the thiazole ring but differ in the additional fused rings.
Uniqueness
4H-Benzo[G]thiazolo[5,4-E]indole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with specific biological activities and industrial applications.
Propiedades
Número CAS |
39999-65-0 |
|---|---|
Fórmula molecular |
C13H8N2S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
5-thia-3,10-diazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene |
InChI |
InChI=1S/C13H8N2S/c1-2-4-9-8(3-1)11-10(5-6-14-11)13-12(9)15-7-16-13/h1-4,6-7H,5H2 |
Clave InChI |
XIUYRMMTSHJJFD-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC2=C1C3=C(C4=CC=CC=C42)N=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)

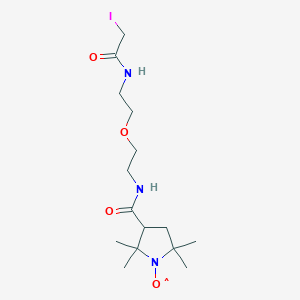
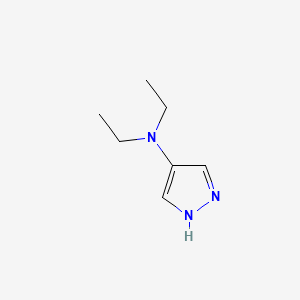
![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)
![[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13821296.png)
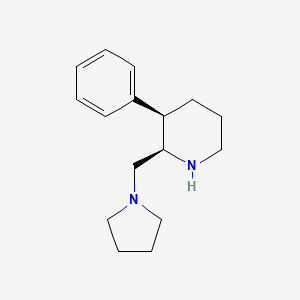
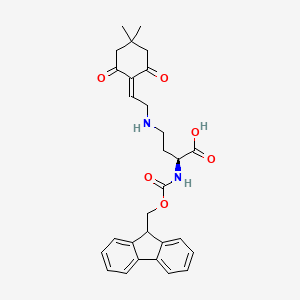
![N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide](/img/structure/B13821326.png)
